molecular formula C19H21N3O5S B2914136 Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322256-78-9

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2914136
CAS No.: 1322256-78-9
M. Wt: 403.45
InChI Key: GSBIJBCCLANJFU-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinone moiety, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced by reacting the benzothiazole derivative with succinic anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols; reactions are often conducted in polar solvents at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:

    2-(2,5-Dioxopyrrolidin-1-yl)ethyl benzoate: Shares the pyrrolidinone moiety but differs in the ester group.

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Contains a benzyl group instead of the ethyl ester.

    2,5-Dioxopyrrolidin-1-yl acrylate: Features an acrylate group instead of the benzothiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-4-27-17(26)10-21-13-8-11(2)7-12(3)18(13)28-19(21)20-14(23)9-22-15(24)5-6-16(22)25/h7-8H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBIJBCCLANJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)CN3C(=O)CCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.